Cas no 35166-42-8 (2-(dimethyl-1,2-oxazol-4-yl)acetonitrile)

2-(Dimethyl-1,2-oxazol-4-yl)acetonitrile is a versatile heterocyclic nitrile compound featuring a dimethyl-substituted oxazole core. Its structural framework makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems. The presence of both the oxazole ring and the nitrile functional group offers multiple reactive sites, enabling diverse transformations such as cyclizations, condensations, and nucleophilic additions. This compound is especially useful in pharmaceutical and agrochemical research, where it serves as a precursor for bioactive molecules. Its stability and well-defined reactivity profile ensure consistent performance in synthetic applications. Suitable for use under controlled conditions, it requires handling with appropriate safety precautions due to its nitrile functionality.
2-(dimethyl-1,2-oxazol-4-yl)acetonitrile structure
35166-42-8 structure
Product Name:2-(dimethyl-1,2-oxazol-4-yl)acetonitrile
CAS No:35166-42-8
MF:C7H8N2O
MW:136.15122127533
MDL:MFCD08701345
CID:3947140
PubChem ID:13792858
Update Time:2025-08-04

2-(dimethyl-1,2-oxazol-4-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Isoxazoleacetonitrile, 3,5-dimethyl-
    • 2-(dimethyl-1,2-oxazol-4-yl)acetonitrile
    • Z1198181560
    • KBA16642
    • SCHEMBL6973677
    • 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetonitrile
    • 35166-42-8
    • AKOS003673055
    • EN300-195627
    • 825-452-3
    • MDL: MFCD08701345
    • Inchi: 1S/C7H8N2O/c1-5-7(3-4-8)6(2)10-9-5/h3H2,1-2H3
    • InChI Key: UMCQYZGFGHGVTG-UHFFFAOYSA-N
    • SMILES: C(#N)CC1=C(C)ON=C1C

Computed Properties

  • Exact Mass: 136.063662883Da
  • Monoisotopic Mass: 136.063662883Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 49.8Ų

2-(dimethyl-1,2-oxazol-4-yl)acetonitrile Security Information

2-(dimethyl-1,2-oxazol-4-yl)acetonitrile Pricemore >>

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